molecular formula C13H13NO3S B13759985 4-((Tolyl)amino)benzenesulphonic acid CAS No. 23117-23-9

4-((Tolyl)amino)benzenesulphonic acid

Cat. No.: B13759985
CAS No.: 23117-23-9
M. Wt: 263.31 g/mol
InChI Key: LJPQSZVZLDUAQO-UHFFFAOYSA-N
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Description

4-((Tolyl)amino)benzenesulphonic acid is an organic compound with the molecular formula C13H13NO3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring that is further substituted with a tolyl group and an amino group. This compound is known for its applications in various chemical processes and industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid

Industrial Production Methods

Industrial production of 4-((Tolyl)amino)benzenesulphonic acid often involves large-scale sulfonation processes using concentrated sulfuric acid and sulfur trioxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and filtration to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-((Tolyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

4-((Tolyl)amino)benzenesulphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((Tolyl)amino)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tolyl and amino groups contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tolyl)amino)benzenesulphonic acid is unique due to the presence of both tolyl and amino groups, which enhance its reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

23117-23-9

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

4-(benzylamino)benzenesulfonic acid

InChI

InChI=1S/C13H13NO3S/c15-18(16,17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,15,16,17)

InChI Key

LJPQSZVZLDUAQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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